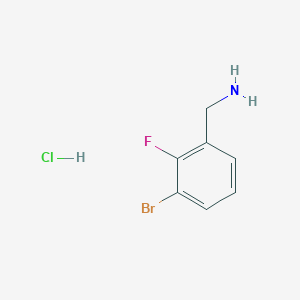
(3-broMo-2-fluorophenyl)MethanaMine hydrochloride
説明
(3-broMo-2-fluorophenyl)MethanaMine hydrochloride is a useful research compound. Its molecular formula is C7H8BrClFN and its molecular weight is 240.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(3-Bromo-2-fluorophenyl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is CHBrClFN. The compound features a phenyl ring substituted with bromine and fluorine atoms, which influence its electronic properties and biological interactions. The presence of these halogen atoms can enhance the compound's binding affinity to various biological targets, thereby modulating physiological responses.
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes:
- Binding Affinity : The bromine and fluorine substituents contribute to the lipophilicity of the compound, facilitating its ability to cross cell membranes and interact with intracellular targets.
- Modulation of Biological Pathways : The methanamine group can form hydrogen bonds with biological molecules, influencing their activity and potentially leading to modulation of various biochemical pathways.
Biological Activity
Research has indicated several potential biological activities associated with this compound:
- Neurotransmitter Modulation : Compounds with similar structures are often investigated for their potential as neurotransmitter modulators. The unique combination of bromine and fluorine may enhance binding affinity to neurotransmitter receptors, influencing neurological functions.
- Antimicrobial Properties : Preliminary studies suggest that related compounds exhibit antibacterial and antifungal activities, indicating potential therapeutic applications in treating infections .
- Potential Therapeutic Applications : There is ongoing research into the compound's efficacy in treating neurological disorders, given its structural similarities to known neuroactive agents.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| (2-Bromo-3-fluorophenyl)methanamine HCl | 46942213 | Different halogen positioning |
| 4-Bromobenzylamine hydrochloride | 6570-67-8 | Lacks fluorine substitution |
| 3-Bromobenzylamine hydrochloride | 5860-40-4 | No fluorine; simpler structure |
The differences in halogen positioning significantly affect the reactivity and biological activity of these compounds. For instance, the presence of both bromine and fluorine in this compound enhances its potential as a candidate for targeted research in medicinal chemistry .
Case Studies and Research Findings
- Neuroactive Compound Development : A study explored the synthesis of various arylmethanamine derivatives, including this compound, emphasizing their role as positive allosteric modulators for nicotinic acetylcholine receptors. This suggests a pathway for developing therapeutics targeting cognitive dysfunctions .
- Antimicrobial Activity Assessment : Related studies have shown that compounds with similar structural features exhibit varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. This highlights the potential for this compound in developing new antimicrobial agents .
特性
IUPAC Name |
(3-bromo-2-fluorophenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN.ClH/c8-6-3-1-2-5(4-10)7(6)9;/h1-3H,4,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UESRHZRMSFJHEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















